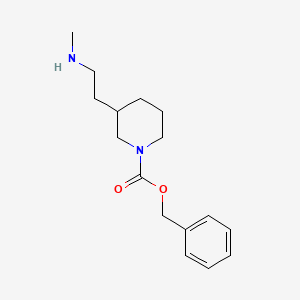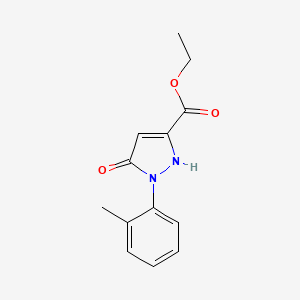![molecular formula C13H13NO B13969050 [4-(4-Methylpyridin-2-yl)phenyl]methanol CAS No. 494785-37-4](/img/structure/B13969050.png)
[4-(4-Methylpyridin-2-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methyl(pyridin-2-yl))benzyl alcohol is an organic compound that belongs to the class of benzyl alcohols It features a benzyl alcohol moiety substituted with a 4-methylpyridin-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl(pyridin-2-yl))benzyl alcohol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of 4-(4-Methyl(pyridin-2-yl))benzyl alcohol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methyl(pyridin-2-yl))benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzylamine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of 4-(4-Methyl(pyridin-2-yl))benzaldehyde or 4-(4-Methyl(pyridin-2-yl))benzoic acid.
Reduction: Formation of 4-(4-Methyl(pyridin-2-yl))benzylamine.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(4-Methyl(pyridin-2-yl))benzyl alcohol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Methyl(pyridin-2-yl))benzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methyl(pyridin-2-yl))benzaldehyde
- 4-(4-Methyl(pyridin-2-yl))benzoic acid
- 4-(4-Methyl(pyridin-2-yl))benzylamine
Uniqueness
4-(4-Methyl(pyridin-2-yl))benzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its alcohol functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
494785-37-4 |
|---|---|
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
[4-(4-methylpyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO/c1-10-6-7-14-13(8-10)12-4-2-11(9-15)3-5-12/h2-8,15H,9H2,1H3 |
Clé InChI |
NNYOTAHBUCFBDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13969010.png)






